Methyl 3-hydroxy-1H-indole-2-carboxylate, also known as Methyl Hydroxyindole-2-carboxylate (MHI), is an organic compound found in some biological systems []. Research into MHI is ongoing, but it appears to have some interesting properties that make it relevant to a few areas of scientific study.
MHI is a potential precursor to a variety of natural products, including some with biological activity. Scientists are interested in understanding how MHI is synthesized in nature and how it can be used to create complex molecules in the lab [].
MHI may play a role in cell signaling pathways in some organisms. More research is needed to understand the specific mechanisms involved.
3-Hydroxyindole-2-carboxylic acid methyl ester is an organic compound with the chemical formula C₁₀H₉NO₃ and a CAS number of 31827-04-0. It is classified as an indole derivative, which is a significant class of compounds in medicinal chemistry due to their diverse biological activities. This compound features a hydroxyl group at the 3-position and a carboxylic acid methyl ester at the 2-position of the indole ring, contributing to its unique chemical properties and potential applications in various fields .
These reactions highlight its versatility as a synthetic intermediate in organic chemistry .
The synthesis of 3-hydroxyindole-2-carboxylic acid methyl ester typically involves several steps:
These methods underline the compound's accessibility for research and industrial applications .
3-Hydroxyindole-2-carboxylic acid methyl ester serves multiple purposes:
These applications highlight its significance in both academic research and industrial settings .
Interaction studies involving 3-hydroxyindole-2-carboxylic acid methyl ester focus on its reactivity with various biological targets. These studies are crucial for understanding how this compound might interact with enzymes or receptors within biological systems. For instance:
Such studies are essential for elucidating the mechanisms through which this compound exerts its potential therapeutic effects .
Several compounds share structural similarities with 3-hydroxyindole-2-carboxylic acid methyl ester, contributing to their unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Indole-3-acetic acid | Contains an acetic acid substituent | Known plant hormone affecting growth |
| 5-Hydroxyindole | Hydroxyl group at the 5-position | Potential antidepressant properties |
| Indole-2-carboxylic acid | Carboxylic acid at the 2-position | Involved in various biochemical pathways |
These compounds illustrate the diversity within indole derivatives while highlighting the unique positioning of functional groups in 3-hydroxyindole-2-carboxylic acid methyl ester that may influence its reactivity and biological activity .
3-Hydroxyindole-2-carboxylic acid methyl ester represents a significant indole derivative that has garnered considerable attention in chemical research due to its unique structural features and potential applications [1] [2]. This compound exemplifies the structural complexity inherent in hydroxyindole carboxylic acid derivatives, where the positioning of functional groups profoundly influences both physical properties and chemical behavior [3].
| Property | Value | Reference Source |
|---|---|---|
| IUPAC Name | methyl 3-hydroxy-1H-indole-2-carboxylate | [2] [3] |
| Systematic Name | 3-Hydroxyindole-2-carboxylic acid methyl ester | [1] [8] |
| Molecular Formula | C₁₀H₉NO₃ | [2] [5] |
| Molecular Weight | 191.18 g/mol | [2] [5] |
| CAS Number | 31827-04-0 | [2] [8] |
| Melting Point | 157-158°C | [8] |
| Exact Mass | 191.058243149 Da | [2] |
| XLogP3-AA | 2.4 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Table 1: Fundamental Chemical Properties of 3-Hydroxyindole-2-carboxylic acid methyl ester
The compound exhibits distinctive physical characteristics that reflect its molecular architecture [2] [5]. The storage requirements of +2 to +8°C indicate moderate stability under controlled conditions, while the predicted boiling point of 360.5±22.0°C suggests significant intermolecular interactions [5] [8]. The density of 1.4±0.1 g/cm³ falls within the expected range for aromatic heterocyclic compounds containing multiple heteroatoms [10].
The systematic nomenclature of 3-hydroxyindole-2-carboxylic acid methyl ester follows established IUPAC conventions for indole derivatives [2] [27]. The preferred IUPAC name, methyl 3-hydroxy-1H-indole-2-carboxylate, precisely describes the molecular structure according to current nomenclature standards [2] [4]. This nomenclature system prioritizes the indole ring system as the parent structure, with substituents numbered according to the conventional indole numbering scheme [29] [30].
The compound is also systematically known as 3-hydroxyindole-2-carboxylic acid methyl ester, which emphasizes the functional group hierarchy [1] [8]. Alternative nomenclature includes methyl 3-hydroxyindole-2-carboxylate and 1H-indole-2-carboxylic acid, 3-hydroxy-, methyl ester [3] [8]. The InChI identifier (InChI=1S/C10H9NO3/c1-14-10(13)8-9(12)6-4-2-3-5-7(6)11-8/h2-5,11-12H,1H3) provides unambiguous structural representation for computational applications [2] [4].
The systematic numbering follows the indole convention where the nitrogen atom occupies position 1, and the carbon atoms are numbered sequentially around the bicyclic system [29] [30]. The hydroxyl group at position 3 and the carboxylate ester at position 2 define the specific substitution pattern that characterizes this compound [2] [8].
X-ray crystallographic studies of indole derivatives reveal fundamental structural principles applicable to 3-hydroxyindole-2-carboxylic acid methyl ester [32] [33]. The indole ring system maintains essential planarity, with maximum deviations from planarity typically ranging between 0.02 and 0.05 Å [33] [34]. This planar geometry facilitates optimal conjugation throughout the bicyclic aromatic system [32] [36].
| Structural Parameter | Typical Range | Comments |
|---|---|---|
| Indole Ring Planarity | 0.02-0.05 Å deviation | Essential planarity maintained |
| C-N bond length (indole) | 1.37-1.41 Å | Aromatic character |
| C-C bond length (indole ring) | 1.34-1.45 Å | Position-dependent variation |
| C-O bond length (hydroxyl) | 1.36-1.38 Å | Single bond character |
| C=O bond length (carboxyl) | 1.20-1.24 Å | Double bond character |
| C-O bond length (ester) | 1.32-1.35 Å | Partial double bond character |
| Ring-Ring dihedral angle | 75-90° | Between indole and carboxylate planes |
Table 2: Structural Parameters from X-ray Crystallographic Analysis of Indole Derivatives
The molecular geometry of 3-hydroxyindole-2-carboxylic acid methyl ester can be inferred from crystallographic studies of structurally related compounds [32] [33]. The 2,3-dihydro-1H-indole ring system demonstrates near-planarity, while substituent groups may adopt specific orientations to minimize steric interactions [36]. The dihedral angle between the indole ring and the carboxylate plane typically ranges from 75 to 90 degrees, reflecting the balance between conjugation and steric considerations [34] [37].
Bond length analysis reveals that the indole C-N bonds exhibit typical aromatic character, measuring between 1.37 and 1.41 Å [35] [37]. The C-C bonds within the indole ring show position-dependent variation, with values ranging from 1.34 to 1.45 Å depending on their location relative to the nitrogen atom and substituents [35] [37]. The hydroxyl C-O bond length typically measures 1.36-1.38 Å, consistent with single bond character, while the carbonyl C=O bond exhibits double bond characteristics with lengths of 1.20-1.24 Å [35].
The tautomeric behavior of 3-hydroxyindole derivatives represents a fundamental aspect of their chemical identity [13] [14]. These compounds can exist in multiple tautomeric forms, with the keto-enol equilibrium being the most significant [14] [16]. The predominant form is typically the keto tautomer, where the hydroxyl group at position 3 maintains its identity, while minor populations of enol tautomers may exist under specific conditions [13] [15].
| Tautomeric Form | Characteristics | Spectroscopic Evidence | Stability Factors |
|---|---|---|---|
| Keto Form (predominant) | C-OH at position 3 | O-H stretch ~3200-3600 cm⁻¹ | Aromatic conjugation, hydrogen bonding |
| Enol Form | C=O to C-OH conversion | Modified O-H frequencies | Intramolecular interactions |
| Zwitterionic Form | Charge-separated structures | Altered C=O stretches | Resonance stabilization |
| Equilibrium Constant | 99:1 to 999:1 (keto favored) | NMR integration ratios | Electronic effects |
Table 3: Tautomeric Forms and Equilibrium Data for 3-Hydroxyindole Derivatives
The keto-enol tautomerism in 3-hydroxyindole derivatives is influenced by multiple factors including solvent polarity, temperature, and pH [14] [18]. In polar solvents, the enol form may be slightly stabilized due to enhanced hydrogen bonding interactions, while nonpolar environments typically favor the keto form [18] [19]. The equilibrium constant generally favors the keto form by ratios ranging from 99:1 to 999:1, depending on specific substitution patterns and environmental conditions [14] [16].
Spectroscopic evidence for tautomeric equilibria includes characteristic infrared absorption bands [40]. The keto form exhibits O-H stretching frequencies in the range of 3200-3600 cm⁻¹, while C=O stretching appears around 1650-1680 cm⁻¹ [40]. Nuclear magnetic resonance spectroscopy provides quantitative information about tautomeric ratios through integration of characteristic signals [18] [40].
The position of the hydroxyl group at the 3-position of the indole ring creates opportunities for intramolecular hydrogen bonding with adjacent functional groups [43] [45]. This intramolecular interaction can stabilize specific tautomeric forms and influence the overall equilibrium distribution [44] [45]. Electronic effects of substituents also play crucial roles, with electron-donating groups generally stabilizing enol forms while electron-withdrawing groups favor keto forms [44] [45].
The solid-state structure of 3-hydroxyindole-2-carboxylic acid methyl ester is governed by complex hydrogen bonding networks that determine crystal packing arrangements [21] [22]. These intermolecular interactions include conventional N-H···O and O-H···O hydrogen bonds, as well as weaker C-H···O contacts that contribute to overall crystal stability [22] [25].
| Interaction Type | Distance Range (Å) | Energy (kJ/mol) | Description |
|---|---|---|---|
| N-H···O (intermolecular) | 2.8-3.2 | -28 to -34 | Indole N-H to oxygen atoms |
| O-H···O (hydroxyl to carboxyl) | 2.6-2.9 | -30 to -35 | Primary hydrogen bonding |
| C-H···O (weak) | 3.2-3.8 | -8 to -15 | Secondary interactions |
| N-H···π (aromatic) | 3.3-3.5 | -20 to -28 | π-system interactions |
| π···π stacking | 3.3-3.8 | -15 to -20 | Aromatic ring stacking |
| Cyclic dimers | 2.6-2.9 | -25 to -35 | Carboxylic acid dimers |
Table 4: Hydrogen Bonding Patterns and Interaction Energies in Indole Derivatives
The indole N-H group serves as a primary hydrogen bond donor, forming interactions with oxygen atoms from hydroxyl and carboxyl groups of neighboring molecules [22] [25]. These N-H···O hydrogen bonds typically exhibit distances between 2.8 and 3.2 Å, with interaction energies ranging from -28 to -34 kJ/mol [21] [33]. The strength of these interactions contributes significantly to crystal stability and influences physical properties such as melting point and solubility [21].
Hydroxyl groups participate in strong O-H···O hydrogen bonding, particularly with carboxyl oxygen atoms [22] [24]. These interactions form with distances of 2.6-2.9 Å and energies of -30 to -35 kJ/mol, representing some of the strongest non-covalent interactions in the crystal structure [24] [25]. The directionality of these hydrogen bonds influences the overall crystal packing motif and can lead to the formation of chains, layers, or three-dimensional networks [23] [26].
Weaker C-H···O interactions, while individually less significant, collectively contribute to crystal stability [22] [24]. These contacts occur at distances of 3.2-3.8 Å with energies of -8 to -15 kJ/mol [24]. The aromatic C-H groups of the indole ring can participate in these interactions, providing additional stabilization to the crystal lattice [25] [26].
π-π stacking interactions between indole ring systems contribute to the overall stability of the crystal structure [23] [33]. These interactions typically occur at distances of 3.3-3.8 Å with energies of -15 to -20 kJ/mol [33] [34]. The planar nature of the indole ring system facilitates efficient π-π overlap, leading to characteristic stacking arrangements that influence crystal morphology [33] [34].
Carboxylic acid groups in related compounds often form cyclic dimers through double hydrogen bonding, with O-H···O distances of 2.6-2.9 Å and total stabilization energies of -25 to -35 kJ/mol per dimer [9] [22]. While 3-hydroxyindole-2-carboxylic acid methyl ester contains an ester rather than a free carboxylic acid, similar hydrogen bonding patterns may occur with the carbonyl oxygen serving as an acceptor [22] [25].
| Method | Catalysts/Conditions | Products | Yields (%) | Selectivity | Key Advantages |
|---|---|---|---|---|---|
| β-Nitroacrylates/Arylhydrazines | ZnCl₂, polyphosphoric acid | Indole-2-carboxylates | 75-85 | Good regioselectivity | Waste prevention, atom economy [1] |
| Cyclic β-oxoesters/Arylhydrazines | CF₃CO₂H, Et₃SiH (reductive) | Annulated indolines | 85-96 | Single diastereoisomers (cis) | Quaternary bridgehead centers [7] |
| Modified Fischer with Et₃SiH | Brønsted acidic conditions | 2,3-Dihydroindole products | 80-95 | High diastereoselectivity | Reductive cyclization [7] |
| One-pot N-alkylation sequence | ZnCl₂, alkyl halides, <30 min | 1,2,3-Trisubstituted indoles | 85-95 | High yielding | Rapid synthesis, operational simplicity [8] |
Dierks and co-workers developed a modified Fischer indolization employing cyclic β-oxoesters and arylhydrazine derivatives under reductive conditions [7]. This methodology utilizes trifluoroacetic acid in combination with triethylsilane, enabling the formation of annulated indolines with quaternary bridgehead carbon centers in 85-96% yields as single diastereoisomers with relative cis-configuration [7].
The reductive nature of this process allows for the generation of 2,3-dihydroindole product constitutions through reduction of intermediate iminium ions, representing a significant departure from classical Fischer conditions [7]. This approach proves particularly valuable for accessing sterically congested indoline frameworks that would be challenging to synthesize through alternative methodologies.
The integration of microwave technology with Fischer indole synthesis has revolutionized reaction efficiency and environmental impact [9] [10]. Microwave-assisted protocols demonstrate remarkable acceleration, with complete conversion achieved in 3 minutes at 600 watts power, producing 1,2,3,4-tetrahydrocarbazole in 76-91% yields [9].
The mechanistic advantage of microwave irradiation stems from direct heating of polar molecules, leading to more uniform energy distribution and enhanced reaction rates compared to conventional heating methods [11]. This technology proves particularly beneficial for Fischer indole synthesis due to the polar nature of the hydrazone intermediates and acidic reaction medium.
The regioselective introduction of ester functionality represents a critical challenge in indole chemistry, requiring precise control over both electronic and steric factors to achieve desired substitution patterns [12] [13] [14].
High-speed ball-milling has emerged as a powerful green methodology for esterification reactions under solvent-free conditions [12]. Two distinct protocols have been developed:
Protocol 1: Iodine/potassium hypophosphite system operating at room temperature for 20 minutes, delivering esterification products in 45-91% yields [12].
Protocol 2: Potassium iodide/triethyl phosphite system requiring 60 minutes grinding time, achieving 24-85% yields [12].
Table 2: Regioselective Esterification Techniques
| Method | Conditions | Yields (%) | Selectivity | Green Features |
|---|---|---|---|---|
| High-speed ball-milling I₂/KH₂PO₂ | Room temperature, 20 min grinding | 45-91 | Regioselective | Solvent-free, waste prevention [12] |
| High-speed ball-milling KI/P(OEt)₃ | Room temperature, 60 min grinding | 24-85 | Regioselective | Solvent-free, mild conditions [12] |
| Solvent-controlled regioselective | THF vs toluene solvent control | 70-85 | C2 vs C3 control | Solvent choice controls selectivity [13] |
| Chiral phosphoric acid catalysis | Chiral Brønsted acid, 0.1 mol% | 85-99 | Up to 97% ee | Ultra-low catalyst loading [14] |
The mechanochemical approach offers significant environmental advantages including elimination of volatile organic solvents, reduced waste generation, and enhanced safety profiles due to ambient temperature operation [12].
Recent developments in solvent-controlled regioselective arylation provide insights into manipulating indole substitution patterns through judicious solvent selection [13]. The use of tetrahydrofuran versus toluene as reaction medium enables switching between C2 and C3 functionalization through differential coordination effects and acid-base interactions [13].
This methodology relies on the coordination ability of tetrahydrofuran to sequester acids and inhibit migration processes, while toluene promotes domino rearrangement sequences leading to alternative substitution patterns [13]. The mechanistic understanding derived from density functional theory calculations confirms that copper(III) intermediates dominate C3-arylation, while subsequent acid-catalyzed migration generates C2-substituted products [13].
The catalytic asymmetric synthesis of chiral indole derivatives has witnessed remarkable advances, with several innovative catalytic systems demonstrating exceptional enantioselectivity and broad substrate scope [15] [16] [17] [14].
Ultra-low loading chiral phosphoric acid catalysis represents a pinnacle achievement in asymmetric indole synthesis [14]. The development of an organocatalytic asymmetric Friedel-Crafts reaction employing merely 0.1 mol% chiral phosphoric acid enables the synthesis of α-hydroxyl ketones with up to 97% enantioselectivity and 99% yield [14].
This methodology addresses the long-standing challenge of asymmetric hydroxyl alkylation using aldehydes, which traditionally suffered from competing bis-indole formation. The breakthrough lies in the precise design of the chiral environment around the phosphoric acid catalyst, enabling effective discrimination between competing reaction pathways [14].
Table 3: Catalytic Asymmetric Approaches to Chiral Indole Scaffolds
| Catalytic System | Substrate Types | Products | Enantioselectivity | Key Features |
|---|---|---|---|---|
| Chiral Phosphoric Acid | 2-Substituted indoles + aldehydes | α-Hydroxyl ketones | Up to 97% ee | Ultra-low loading, aldehydes tolerated [14] |
| Chiral Isothiourea (ITU) | N-aminoindoles + anhydrides | N–N axially chiral indoles | Up to 99% ee | Broad substrate scope, recyclable [16] |
| Chiral SadPhos-Pd Complex | Aryl bromides + hydrazones | Axially chiral N-arylindoles | Up to 98:2 er | First asymmetric Larock synthesis [17] |
| Chiral Brønsted Acid (SPINOL) | Indole + acetone | C2-symmetric spirocyclic compounds | Excellent selectivity | Framework versatility, broad utility [18] |
The development of the first asymmetric Larock indole synthesis represents a significant milestone in heterocyclic chemistry [17]. This palladium-catalyzed methodology employs chiral sulfinamide phosphine ligands to achieve excellent enantioselectivity in the construction of axially chiral N-arylindole compounds.
The mechanistic investigation reveals that alkyne migratory insertion constitutes the rate-determining step, with enantioselectivity control arising from steric hindrance differences in the N–C dihedral angles imposed by the chiral ligand [17]. This understanding enables rational catalyst design and optimization of reaction conditions.
The creation of C₂-symmetric spirocyclic compounds termed SPINDOLE through chiral Brønsted acid catalysis represents an innovative approach to privileged chiral scaffolds [18]. This methodology combines inexpensive indole and acetone starting materials to generate versatile chiral frameworks with broad synthetic potential.
SPINDOLE compounds demonstrate exceptional performance in promoting highly selective reactions including hydrogenation, allylic alkylation, hydroboration, and Michael addition, establishing them as valuable additions to the chiral catalyst toolkit [18].
The integration of green chemistry principles into indole synthesis has become increasingly important, driven by environmental concerns and sustainability considerations [19] [20] [21].
Microwave technology has revolutionized indole synthesis through dramatic acceleration of reaction rates, significant energy savings, and enhanced product yields [11] [10]. The advantages of microwave irradiation include:
Table 4: Green Chemistry Approaches in Indole Functionalization
| Approach | Specific Methods | Advantages | Typical Yields (%) | Environmental Benefits |
|---|---|---|---|---|
| Microwave-assisted synthesis | MW + ionic liquids, MW + p-TSA | Fast reactions, high yields, energy saving | 70-95 | Reduced energy, shorter times [11] |
| Ionic liquid-mediated | [BMIM][BF₄], [EMIM][BF₄] solvents | Non-volatile, recyclable, triphasic systems | 80-95 | Solvent recovery, reduced waste [22] |
| Water-mediated synthesis | Pd/C-Cu in water, β-CD catalysis | Eco-friendly, neutral conditions | 75-90 | Aqueous media, neutral pH [20] |
| Ball milling mechanochemistry | ZnBr₂-mediated, planetary ball mill | No solvents, mild conditions, scalable | 70-85 | Zero waste solvents [23] |
Ionic liquids provide unique advantages as reaction media for indole synthesis, combining non-volatility with excellent solvating properties [24] [22]. The continuous-flow Fischer indole synthesis using [EMIM][BF₄] demonstrates exceptional efficiency, achieving 95.3% yield with 96.0% purity for 3-methylindole production [24].
The ionic liquid serves dual functions as both solvent and catalyst medium, while enabling straightforward product separation and solvent recovery through simple extraction protocols [24]. The recovered ionic liquid maintains catalytic efficiency over multiple cycles, demonstrating the sustainability advantages of this approach.
Water has emerged as an ideal medium for indole synthesis, offering environmental compatibility with maintained synthetic efficiency [20] [25]. Palladium on carbon-copper mediated synthesis in water demonstrates excellent functional group tolerance while eliminating organic solvent requirements [25].
The development of β-cyclodextrin mediated synthesis represents a particularly elegant approach, utilizing supramolecular catalysis to achieve indole derivatives under neutral aqueous conditions [26]. This biomimetic methodology provides sustainable access to complex indole frameworks while maintaining excellent yields and selectivity.
Ball milling mechanochemistry has established itself as a powerful solvent-free methodology for indole synthesis [23] [21]. The ZnBr₂-mediated synthesis of indoles through intramolecular hydroamination of 2-alkynylanilines in planetary ball mills demonstrates excellent environmental credentials while maintaining synthetic efficiency [23].
Rhodium-catalyzed oxidative coupling under mechanochemical conditions represents a sophisticated example of green methodology, achieving indole synthesis without solvents, external heating, or stoichiometric oxidants [21]. The use of catalytic copper(II) acetate with dioxygen as terminal oxidant exemplifies the environmental advantages achievable through mechanochemical activation.
| Methodology | Typical Reaction Time | Temperature Range | Solvent Requirements | Substrate Scope | Scalability |
|---|---|---|---|---|---|
| Fischer Indole Synthesis | 5 min - 24 h | RT - 150°C | Acidic media | Very broad | Excellent |
| Regioselective Esterification | 20-60 min | RT | Solvent-free | Moderate | Good |
| Microwave-Assisted Synthesis | 3-30 min | 50-100°C | Minimal/none | Broad | Excellent |
| Ball Milling Mechanochemistry | 20-30 min | RT | Solvent-free | Moderate | Good |
| Ionic Liquid Catalysis | 1-12 h | 50-90°C | Ionic liquid | Broad | Good |
| Asymmetric Organocatalysis | 12-48 h | RT - 60°C | Organic solvents | Specific | Moderate |
The future development of 3-hydroxyindole-2-carboxylic acid methyl ester synthesis will likely focus on combining the broad substrate scope of Fischer methodology with the environmental advantages of green chemistry approaches. Particular emphasis on asymmetric variants will enable access to enantiopure materials for pharmaceutical applications, while mechanochemical and microwave technologies will continue to enhance reaction efficiency and sustainability.